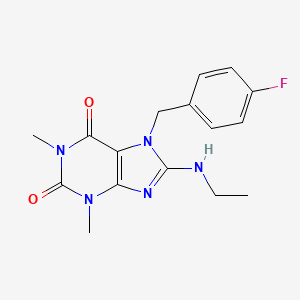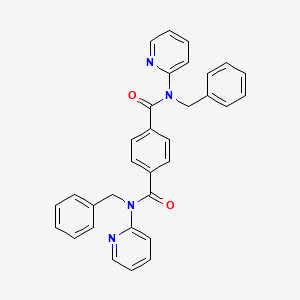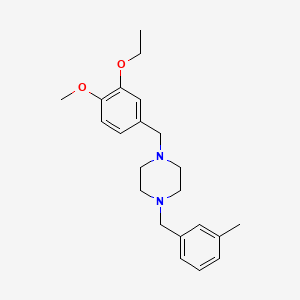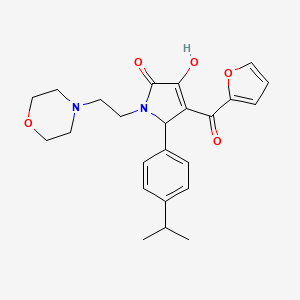
8-(ethylamino)-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(éthylamino)-7-(4-fluorobenzyl)-1,3-diméthyl-3,7-dihydro-1H-purine-2,6-dione: est un composé synthétique appartenant à la classe des dérivés de la xanthine. Les xanthines sont connues pour leurs effets stimulants, en particulier sur le système nerveux central.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 8-(éthylamino)-7-(4-fluorobenzyl)-1,3-diméthyl-3,7-dihydro-1H-purine-2,6-dione implique généralement plusieurs étapes :
Matériaux de départ : La synthèse commence avec des matériaux de départ disponibles dans le commerce, tels que la 1,3-diméthylxanthine et le chlorure de 4-fluorobenzyl.
Alkylation : La première étape implique l’alkylation de la 1,3-diméthylxanthine avec du chlorure de 4-fluorobenzyl en présence d’une base comme le carbonate de potassium dans un solvant aprotique tel que le diméthylformamide (DMF).
Amination : L’intermédiaire résultant est ensuite soumis à une réaction d’amination avec de l’éthylamine dans des conditions de reflux afin d’introduire le groupe éthylamino.
Méthodes de production industrielle
La production industrielle de ce composé suivrait probablement des voies de synthèse similaires, mais à plus grande échelle. Cela impliquerait l’optimisation des conditions de réaction afin de maximiser le rendement et la pureté, l’utilisation de réacteurs industriels et la garantie de la conformité aux réglementations en matière de sécurité et d’environnement.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du groupe éthylamino, conduisant à la formation d’oxydes correspondants.
Réduction : Les réactions de réduction peuvent cibler les groupes carbonyle dans le cycle de la xanthine, formant potentiellement des dérivés hydroxylés.
Substitution : Le groupe fluorobenzyl peut participer à des réactions de substitution nucléophile, où l’atome de fluor est remplacé par d’autres nucléophiles.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Les agents réducteurs tels que le borohydrure de sodium (NaBH₄) ou l’hydrure de lithium et d’aluminium (LiAlH₄) sont généralement utilisés.
Substitution : Les nucléophiles comme les amines ou les thiols peuvent être utilisés dans des conditions basiques pour remplacer l’atome de fluor.
Principaux produits
Oxydation : Formation de N-oxydes ou de dérivés hydroxylés.
Réduction : Formation d’alcools ou d’amines.
Substitution : Formation de dérivés benzyliques substitués.
Applications de la recherche scientifique
Chimie
En chimie, ce composé est utilisé comme brique de construction pour la synthèse de molécules plus complexes. Sa structure unique permet diverses modifications, ce qui en fait un intermédiaire polyvalent en synthèse organique.
Biologie
En recherche biologique, ce composé est étudié pour ses effets potentiels sur les processus cellulaires. Son squelette de xanthine suggère qu’il peut interagir avec les récepteurs de l’adénosine, influençant les voies de signalisation cellulaire.
Médecine
En médecine, ce composé est étudié pour ses effets thérapeutiques potentiels. Les dérivés de la xanthine sont connus pour leurs propriétés bronchodilatatrices et stimulantes, ce qui fait de ce composé un candidat potentiel pour le traitement des affections respiratoires et de certains troubles neurologiques.
Industrie
Dans le secteur industriel, ce composé pourrait être utilisé dans le développement de nouveaux matériaux ou comme catalyseur dans les réactions chimiques en raison de ses propriétés chimiques uniques.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. Its xanthine backbone suggests it may interact with adenosine receptors, influencing cellular signaling pathways.
Medicine
Medically, this compound is investigated for its potential therapeutic effects. Xanthine derivatives are known for their bronchodilator and stimulant properties, making this compound a candidate for treating respiratory conditions and certain neurological disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions due to its unique chemical properties.
Mécanisme D'action
Le mécanisme d’action de la 8-(éthylamino)-7-(4-fluorobenzyl)-1,3-diméthyl-3,7-dihydro-1H-purine-2,6-dione implique probablement l’interaction avec les récepteurs de l’adénosine. En se liant à ces récepteurs, elle peut inhiber l’action de l’adénosine, conduisant à des niveaux accrus d’AMP cyclique (AMPc) et à l’activation subséquente de la protéine kinase A (PKA). Cette cascade peut entraîner divers effets physiologiques, notamment la bronchodilatation et la stimulation du système nerveux central.
Comparaison Avec Des Composés Similaires
Composés similaires
Caféine : Un autre dérivé de la xanthine connu pour ses effets stimulants.
Théophylline : Utilisée comme bronchodilatateur dans le traitement de l’asthme et de la bronchopneumopathie chronique obstructive (BPCO).
Théobromine : Trouvée dans le chocolat, avec des effets stimulants légers.
Unicité
Ce qui distingue la 8-(éthylamino)-7-(4-fluorobenzyl)-1,3-diméthyl-3,7-dihydro-1H-purine-2,6-dione, c’est la présence des groupes éthylamino et 4-fluorobenzyl. Ces modifications peuvent potentiellement améliorer son affinité de liaison aux récepteurs de l’adénosine et modifier ses propriétés pharmacocinétiques, ce qui en fait un candidat unique pour des recherches et un développement ultérieurs.
Propriétés
Formule moléculaire |
C16H18FN5O2 |
|---|---|
Poids moléculaire |
331.34 g/mol |
Nom IUPAC |
8-(ethylamino)-7-[(4-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C16H18FN5O2/c1-4-18-15-19-13-12(14(23)21(3)16(24)20(13)2)22(15)9-10-5-7-11(17)8-6-10/h5-8H,4,9H2,1-3H3,(H,18,19) |
Clé InChI |
DWQIAEMIAZQBHF-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=NC2=C(N1CC3=CC=C(C=C3)F)C(=O)N(C(=O)N2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-(5-cyano-2,6-dihydroxy-4-methylpyridin-3-yl)diazenyl]benzoic acid](/img/structure/B11636260.png)
![(6Z)-6-{4-[2-(3,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11636268.png)
![2-Methoxyethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11636276.png)

![3,4-dimethoxy-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B11636285.png)

![3-hydroxy-5-(4-methoxyphenyl)-1-[2-(morpholin-4-yl)ethyl]-4-{[4-(morpholin-4-ylsulfonyl)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11636310.png)

![3-[(Z)-[(4-Methylphenyl)imino]methyl]quinolin-2-OL](/img/structure/B11636318.png)

![2,5-Pyrrolidinedione, 3-[[2-(4-chlorophenyl)ethyl]amino]-1-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11636327.png)
![1-Benzyl-4-(5-{4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}-2-nitrophenyl)piperazine](/img/structure/B11636328.png)
![2-Methoxyethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11636331.png)
![3-Amino-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11636334.png)
